molecular formula C18H19N5O B2548133 1-(6-(1H-imidazol-1-yl)pyridin-3-yl)-3-(3-phenylpropyl)urea CAS No. 1421500-39-1

1-(6-(1H-imidazol-1-yl)pyridin-3-yl)-3-(3-phenylpropyl)urea

カタログ番号: B2548133
CAS番号: 1421500-39-1
分子量: 321.384
InChIキー: SOMLATAYDUNHFJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a urea derivative featuring a pyridine core substituted at the 6-position with a 1H-imidazol-1-yl group and at the 3-position with a 3-phenylpropylurea moiety.

特性

IUPAC Name

1-(6-imidazol-1-ylpyridin-3-yl)-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c24-18(20-10-4-7-15-5-2-1-3-6-15)22-16-8-9-17(21-13-16)23-12-11-19-14-23/h1-3,5-6,8-9,11-14H,4,7,10H2,(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMLATAYDUNHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)NC2=CN=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 1-(6-(1H-imidazol-1-yl)pyridin-3-yl)-3-(3-phenylpropyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole-pyridine intermediate: This step involves the reaction of 6-bromo-3-pyridinecarboxaldehyde with imidazole in the presence of a base such as potassium carbonate.

    Coupling with phenylpropylamine: The intermediate is then reacted with 3-phenylpropylamine under appropriate conditions to form the desired urea derivative.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing automated synthesis equipment and large-scale reactors.

化学反応の分析

1-(6-(1H-imidazol-1-yl)pyridin-3-yl)-3-(3-phenylpropyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the imidazole and pyridine rings, using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).

科学的研究の応用

1-(6-(1H-imidazol-1-yl)pyridin-3-yl)-3-(3-phenylpropyl)urea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving imidazole and pyridine derivatives.

    Industry: The compound is investigated for its use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

作用機序

The mechanism of action of 1-(6-(1H-imidazol-1-yl)pyridin-3-yl)-3-(3-phenylpropyl)urea involves its interaction with specific molecular targets and pathways. The imidazole and pyridine rings are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenylpropyl group may enhance the compound’s binding affinity and specificity for certain targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues

2.1.1 Pyridine/Imidazole-Based Ureas
  • SEN34625/WYE-103914: A urea derivative with a pyridinyl group and piperidinylbutyl chain (α7 receptor agonist). Key differences include: Substituents: SEN34625 has a 4-fluorophenylpyridine and piperidinylbutyl group, enhancing receptor selectivity .
2.1.2 Pyrazole-Based Ureas ()

Compounds such as 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) and 4-Imidazol-1-ylmethyl-3-methyl-1-phenyl-1H-pyrazole (10) share urea/imidazole motifs but differ in core heterocycles (pyrazole vs. pyridine).

  • Physicochemical Properties :
Compound Molecular Weight Melting Point (°C) Key Substituents
Target Compound ~350 (estimated) N/A Pyridine, imidazole, phenylpropyl
9a 286.34 148–150 Pyrazole, ethyl, methyl
10 264.31 162–164 Pyrazole, imidazole
  • Synthetic Routes : The target compound likely involves coupling of 6-(1H-imidazol-1-yl)pyridin-3-amine with 3-phenylpropyl isocyanate, whereas pyrazole analogs (e.g., 9a) use phase-transfer catalysis or alkylation strategies .

Functional Analogues

2.2.1 Kinase Inhibitors ()
  • S24: A purine-based urea with an imidazolylpropyl group. Structural Contrast: S24’s purine core targets ATP-binding sites in kinases, while the pyridine-imidazole scaffold of the target compound may favor non-kinase targets (e.g., receptors). Synthesis: S24 uses 6-(cyclohexylmethoxy)-2-fluoro-9H-purine and a urea-linked aniline precursor under acidic conditions (TFA/TFE), differing from the target’s likely isocyanate-based synthesis .
2.2.2 α7 Nicotinic Receptor Agonists ()
  • SEN34625: Demonstrates >100-fold selectivity for α7 over other nicotinic subtypes.

Key Comparative Insights

  • Lipophilicity : The phenylpropyl chain in the target compound likely increases logP vs. SEN34625 (piperidinylbutyl) or S24 (cyclohexylmethoxy), impacting bioavailability.
  • Synthetic Complexity : Imidazole-pyridine coupling in the target may require regioselective strategies, contrasting with pyrazole alkylation in or purine functionalization in S24 .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。